1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-
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Overview
Description
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring with two hydroxyl groups and a bis(phenylmethyl)amino group. The specific stereochemistry of this compound, denoted by (1R,2S,3S)-rel-, adds to its distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene oxide, which undergoes hydrolysis to form 1,2-cyclohexanediol.
Formation of Bis(phenylmethyl)amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as the use of water as a solvent, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The bis(phenylmethyl)amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions include various cyclohexanone derivatives, cyclohexanol derivatives, and substituted amines .
Scientific Research Applications
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediol: A simpler analog with only hydroxyl groups and no amino substitution.
1,2-Cyclohexanediamine: Contains amino groups instead of hydroxyl groups.
Bis(phenylmethyl)amine: Lacks the cyclohexane ring and hydroxyl groups.
Uniqueness
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel- is unique due to its specific stereochemistry and the presence of both hydroxyl and bis(phenylmethyl)amino groups. This combination of functional groups and chiral centers makes it particularly valuable in asymmetric synthesis and catalysis .
Properties
IUPAC Name |
3-(dibenzylamino)cyclohexane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFRMAJUZEBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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